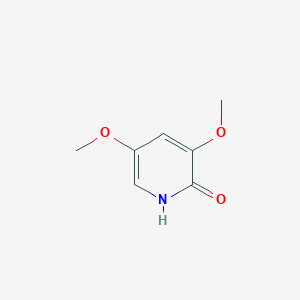
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structural properties, which include a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride typically involves several steps. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde. This intermediate is then subjected to a series of reactions, including amination and esterification, to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the amino group may produce 2-amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the amino and hydroxyl groups can facilitate interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
- Ethyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
- Methyl 2-amino-2-(4-fluoro-2-hydroxyphenyl)acetate
Uniqueness
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is unique due to its specific stereochemistry (S-enantiomer) and the presence of the hydrochloride salt, which can influence its solubility and stability. These features can enhance its pharmacokinetic properties and make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H11ClFNO3 |
|---|---|
Molekulargewicht |
235.64 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
KZTDCUJSCXIPMX-QRPNPIFTSA-N |
Isomerische SMILES |
COC(=O)[C@H](C1=C(C=CC(=C1)F)O)N.Cl |
Kanonische SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


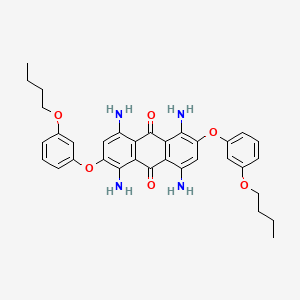


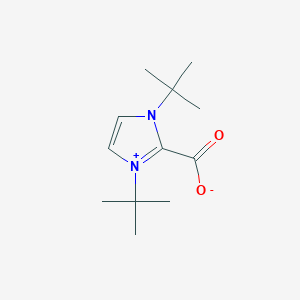
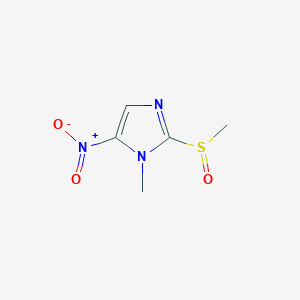

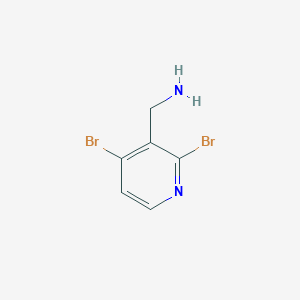


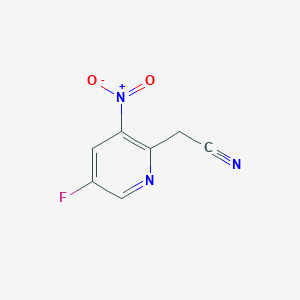
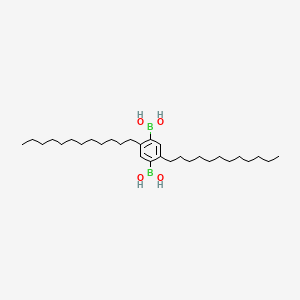
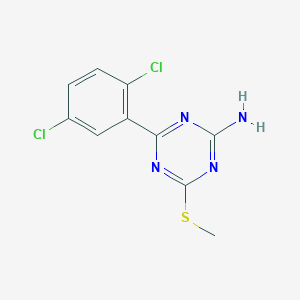
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
